(2-(Isopropyldimethylsilyl)phenyl)methanol
Description
(2-(Isopropyldimethylsilyl)phenyl)methanol (C₁₈H₂₄OSi, MW 284.47 g/mol) is a silicon-containing aromatic alcohol characterized by a hydroxymethyl group (-CH₂OH) and an isopropyldimethylsilyl (-SiMe₂ⁱPr) substituent at the ortho position of the benzene ring. This compound is synthesized via sodium borohydride reduction of its corresponding aldehyde precursor, yielding a colorless oil with 95% efficiency . Key spectral data include:
- ¹H NMR: δ 4.62 (s, 2H, -CH₂OH), 0.96 (s, 7H, SiMe₂ⁱPr), and 0.26 (s, 6H, SiMe₂ⁱPr) .
- IR: Strong O-H stretch at 3315 cm⁻¹ and Si-C vibrations at 1209 cm⁻¹ .
The isopropyldimethylsilyl group confers steric bulk and lipophilicity, making this compound valuable in organic synthesis, particularly as a protecting group or intermediate in pharmaceuticals and materials science.
Properties
Molecular Formula |
C12H20OSi |
|---|---|
Molecular Weight |
208.37 g/mol |
IUPAC Name |
[2-[dimethyl(propan-2-yl)silyl]phenyl]methanol |
InChI |
InChI=1S/C12H20OSi/c1-10(2)14(3,4)12-8-6-5-7-11(12)9-13/h5-8,10,13H,9H2,1-4H3 |
InChI Key |
VAHSDYFCDUNSMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C)(C)C1=CC=CC=C1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Isopropyldimethylsilyl)phenyl)methanol typically involves the reaction of phenylmethanol with isopropyldimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
PhCH2OH+(CH3)2SiCl(i-Pr)→PhCH2O-Si(CH3)2(i-Pr)+HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-(Isopropyldimethylsilyl)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: The compound can be reduced to form the corresponding hydrocarbon. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups such as halides, ethers, or esters using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride for halides, alkyl halides for ethers, acyl chlorides for esters.
Major Products Formed:
Oxidation: (2-(Isopropyldimethylsilyl)phenyl)aldehyde, (2-(Isopropyldimethylsilyl)phenyl)carboxylic acid.
Reduction: (2-(Isopropyldimethylsilyl)phenyl)methane.
Substitution: Various substituted phenylmethanol derivatives.
Scientific Research Applications
Chemistry: (2-(Isopropyldimethylsilyl)phenyl)methanol is used as a building block in organic synthesis, particularly in the preparation of organosilicon compounds. It is also used as a protecting group for alcohols in multi-step synthesis.
Biology: In biological research, this compound is used as a reagent in the synthesis of bioactive molecules and as a probe in studying enzyme mechanisms.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of (2-(Isopropyldimethylsilyl)phenyl)methanol involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares (2-(Isopropyldimethylsilyl)phenyl)methanol with four analogs, highlighting differences in molecular composition, functional groups, and properties:
Biological Activity
(2-(Isopropyldimethylsilyl)phenyl)methanol is an organosilicon compound with a unique structure that includes a phenolic moiety and an isopropyldimethylsilyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article will delve into the biological activity of this compound, presenting relevant data, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H18OSi, indicating the presence of twelve carbon atoms, eighteen hydrogen atoms, one oxygen atom, and one silicon atom. The isopropyldimethylsilyl group enhances the compound's stability and solubility in organic solvents, which is crucial for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance, studies have shown that methanolic extracts from related compounds demonstrate high antibacterial activity against various pathogens, including Escherichia coli and Staphylococcus aureus . The mechanism of action may involve interference with bacterial cell wall synthesis or disruption of membrane integrity.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogens | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 62.5 µg/mL |
| Compound B | S. aureus | 78.12 µg/mL |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines. Similar compounds have shown promising results against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines. The observed effects include inhibition of cell proliferation and induction of apoptosis .
Table 2: Anticancer Activity Against Cell Lines
The biological activity of this compound may be attributed to several mechanisms:
- Protein Interactions : The silyl group may enhance interactions with specific proteins or enzymes involved in cellular signaling pathways.
- Reactive Oxygen Species (ROS) : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Membrane Disruption : The hydrophobic nature of the silyl group could facilitate interaction with lipid membranes, disrupting cellular integrity.
Case Studies
A study focused on the synthesis and evaluation of related organosilicon compounds highlighted the importance of substituent effects on biological activity. It was found that modifications in the silyl groups significantly influenced antimicrobial efficacy and cytotoxicity against cancer cells .
In another case study, a series of derivatives were synthesized to assess their potential as anticancer agents, revealing a correlation between structural features and biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
